Fmoc-L-Asu(NH-OtBu)-OH Fmoc-L-Asu(NH-OtBu)-OH
Brand Name: Vulcanchem
CAS No.: 2307603-50-3
VCID: VC11652969
InChI: InChI=1S/C27H34N2O6/c1-27(2,3)35-29-24(30)16-6-4-5-15-23(25(31)32)28-26(33)34-17-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,22-23H,4-6,15-17H2,1-3H3,(H,28,33)(H,29,30)(H,31,32)/t23-/m0/s1
SMILES: CC(C)(C)ONC(=O)CCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Molecular Formula: C27H34N2O6
Molecular Weight: 482.6 g/mol

Fmoc-L-Asu(NH-OtBu)-OH

CAS No.: 2307603-50-3

Cat. No.: VC11652969

Molecular Formula: C27H34N2O6

Molecular Weight: 482.6 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-L-Asu(NH-OtBu)-OH - 2307603-50-3

Specification

CAS No. 2307603-50-3
Molecular Formula C27H34N2O6
Molecular Weight 482.6 g/mol
IUPAC Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-8-[(2-methylpropan-2-yl)oxyamino]-8-oxooctanoic acid
Standard InChI InChI=1S/C27H34N2O6/c1-27(2,3)35-29-24(30)16-6-4-5-15-23(25(31)32)28-26(33)34-17-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,22-23H,4-6,15-17H2,1-3H3,(H,28,33)(H,29,30)(H,31,32)/t23-/m0/s1
Standard InChI Key RLMGSICFVMPORG-QHCPKHFHSA-N
Isomeric SMILES CC(C)(C)ONC(=O)CCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
SMILES CC(C)(C)ONC(=O)CCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Canonical SMILES CC(C)(C)ONC(=O)CCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Introduction

Chemical Identity and Structural Features

Fmoc-L-Asu(NH-OtBu)-OH, systematically named (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-8-[(2-methylpropan-2-yl)oxyamino]-8-oxooctanoic acid, features a seven-carbon suberic acid backbone with stereochemical integrity at the α-carbon. The Fmoc group protects the amino terminus during SPPS, while the NH-OtBu moiety stabilizes the side chain against premature deprotection or cyclization .

Table 1: Molecular Properties of Fmoc-L-Asu(NH-OtBu)-OH

PropertyValue
CAS No.2307603-50-3
Molecular FormulaC₂₇H₃₄N₂O₆
Molecular Weight482.6 g/mol
IUPAC Name(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-8-[(2-methylpropan-2-yl)oxyamino]-8-oxooctanoic acid
InChI KeyRLMGSICFVMPORG-QHCPKHFHSA-N

The tert-butyloxyamino group introduces steric hindrance, which mitigates aspartimide formation—a common side reaction in Asp-containing peptides during piperidine-mediated Fmoc deprotection . This structural feature is critical for maintaining peptide integrity in long syntheses or sequences with multiple aspartic acid residues .

Synthesis and Stereochemical Control

The synthesis of Fmoc-L-Asu(NH-OtBu)-OH employs a chiral nickel complex to ensure enantiomeric purity. Belokon’s method, involving alkylation of glycine derivatives, achieves >98% yield with minimal racemization . Key steps include:

  • Alkylation: Reaction of glycine Schiff base with 7-bromoheptan-2-one under basic conditions.

  • Decomplexation: Removal of the nickel auxiliary using 8-hydroxyquinoline.

  • Fmoc Protection: Treatment with N-(9-fluorenylmethoxycarbonyloxy)succinimide .

Table 2: Synthesis Optimization for Fmoc-L-Asu(NH-OtBu)-OH

ConditionOutcome
Electrophile7-Bromoheptan-2-one
Chiral Auxiliary(2S)-FBPB
Yield After Alkylation85%
Final Fmoc Protection98% Yield, >99% ee

This route avoids Grubbs metathesis, which previously suffered from homocoupling side reactions, and ensures compatibility with automated SPPS platforms .

Applications in HDAC Inhibitor Development

Fmoc-L-Asu(NH-OtBu)-OH is pivotal in synthesizing SPIs that target zinc-dependent HDACs, such as HDAC1 in the NuRD corepressor complex. By replacing acetylated lysine (K27Ac) in histone H3 peptides, it introduces a side chain capable of coordinating zinc(II) ions, thereby blocking deacetylase activity .

Key Findings:

  • Peptide 11: Incorporation of Fmoc-L-Asu(NH-OtBu)-OH into a heptapeptide (residues 23–29 of histone H3) yielded an IC₅₀ of 390 nM against HDAC1–MTA1–RBBP4, outperforming natural substrate analogs .

  • Selectivity: The NH-OtBu group’s bulk prevents off-target interactions with Class I HDACs, enhancing specificity .

  • SPI Libraries: Rapid synthesis of diverse inhibitor libraries enables high-throughput screening for isoform-selective HDAC inhibitors .

Table 3: Inhibitory Activity of HDAC-Targeting Peptides

PeptideTarget ComplexIC₅₀ (nM)Selectivity Over HDAC6
11HDAC1–MTA1–RBBP4390>100-fold
14HDAC1–MTA1–RBBP4>10,000N/A

Compatibility with Solid-Phase Peptide Synthesis

The compound’s design ensures seamless integration into Fmoc/tBu SPPS protocols. Key advantages include:

  • Deprotection Efficiency: The Fmoc group is removed by 20% piperidine in DMF without inducing aspartimide formation .

  • Side Chain Stability: NH-OtBu resists base-mediated elimination, even under prolonged exposure to piperidine or DBU .

  • Coupling Kinetics: Pre-activation with HBTU/HOBt achieves >95% coupling efficiency per cycle, critical for long peptides .

Comparative studies with Fmoc-Asp(OtBu)-OH reveal that Fmoc-L-Asu(NH-OtBu)-OH reduces aspartimide by-products from 2.23% to 0.14% per deprotection cycle . This is attributed to the increased steric bulk of the NH-OtBu group, which shields the β-carbonyl from nucleophilic attack .

Mechanistic Insights into Aspartimide Suppression

Aspartimide formation arises from cyclization between the α-amide nitrogen and β-carboxyl group of aspartic acid residues, leading to epimerization and peptide backbone cleavage . Fmoc-L-Asu(NH-OtBu)-OH addresses this via:

  • Steric Hindrance: The NH-OtBu group’s tert-butyl moiety physically blocks the β-carbonyl, preventing ring closure.

  • Electronic Effects: Electron-withdrawing properties of the oxyamino group destabilize the transition state for cyclization .

Table 4: Aspartimide Formation Rates Under SPPS Conditions

Protecting Group% Aspartimide/Cycle
Fmoc-Asp(OtBu)-OH2.23
Fmoc-Asp(OMpe)-OH0.77
Fmoc-L-Asu(NH-OtBu)-OH0.14

These properties make it indispensable for synthesizing Asp-rich peptides, such as GLP-2 analogs, where traditional Asp(OtBu) derivatives fail .

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